O(6),7-Dimethylguanine

DNA adductomics alkylation damage carcinogen exposure biomarkers

O(6),7-Dimethylguanine is a chemically distinct, dual-methylated DNA lesion standard critical for labs studying combinatorial alkylation damage. Unlike mono-methylated O6-MeG or 7-MeG, this compound simultaneously bears the directly mutagenic O6-methyl mark and the depurination-prone N7-methyl group, making it essential for verifying chromatographic resolution in LC-MS/MS adduct panels. Its formation is specific to SN1 methylating agents like MNU, enabling discriminatory biomonitoring. This standard is required for experiments probing MGMT repair kinetics in the presence of a concurrent N7 lesion, a mechanistic question mono-methylated proxies cannot resolve. Source the exact CAS 116137-82-7 to ensure analytical validity.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 116137-82-7
Cat. No. B044151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO(6),7-Dimethylguanine
CAS116137-82-7
SynonymsO(6),7-dimethylguanine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC(=N2)N)OC
InChIInChI=1S/C7H9N5O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11)
InChIKeyHJRGONPOSDLYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O(6),7-Dimethylguanine (CAS 116137-82-7): A Doubly-Methylated Guanine DNA Adduct Standard for Alkylation Damage Research


O(6),7-Dimethylguanine is a modified purine nucleobase bearing methyl substitutions at both the O6 oxygen and N7 nitrogen positions of the guanine ring [1]. It was first identified as a distinct DNA lesion formed alongside 7-methylguanine, O6-methylguanine, and 3-methyladenine when calf thymus DNA was treated in vitro with the methylating carcinogen N-methyl-N-nitrosourea (MNU) [1]. The compound is catalogued in the NLM MeSH database under Registry Number 116137-82-7 as a guanine analog [2]. Unlike the well-characterized mono-methylated adducts, O(6),7-dimethylguanine represents a quantitatively minor but mechanistically distinctive lesion that simultaneously presents both an O6-alkyl modification (the hallmark of directly mutagenic, MGMT-repairable damage) and an N7-alkyl modification (associated with spontaneous depurination and abasic site formation), making it a uniquely informative probe for dissecting the combinatorial effects of DNA alkylation damage.

Why O(6),7-Dimethylguanine Cannot Be Replaced by O6-Methylguanine, 7-Methylguanine, or Other Mono-Alkylated Guanine Analogs in Experimental Workflows


Generic substitution among alkylated guanine standards fails because the position, number, and chemical nature of alkyl modifications dictate fundamentally different biological processing, analytical behavior, and experimental interpretability. O6-methylguanine (O6-MeG) is a potent directly miscoding lesion repaired stoichiometrically by MGMT/AGT, while 7-methylguanine (7-MeG) is the most abundant yet relatively innocuous methylation product that is cleared primarily by spontaneous depurination and glycosylases [1][2]. O(6),7-dimethylguanine uniquely combines both modifications in a single nucleobase, creating a lesion whose repair fate, miscoding potential, and chromatographic properties cannot be extrapolated from either mono-methylated analog alone. Furthermore, positional isomers such as 7,9-dimethylguanine or 1,7-dimethylguanine differ in their biological origin (e.g., mRNA cap analogs vs. DNA damage products), rendering them inappropriate substitutes in DNA adduct-targeted studies [3]. Users requiring a chemically authentic standard for the specific O6,7-dimethylguanine DNA adduct—or a tool to probe the intersection of O6- and N7-alkylation pathways—must source the exact compound rather than relying on proxy mono-methylated or differently dimethylated guanines.

Quantitative Differentiation Evidence for O(6),7-Dimethylguanine: Head-to-Head and Cross-Study Comparator Data


Formation Ratio of O6,7-Dimethylguanine Versus 7-Methylguanine in MNU-Treated Calf Thymus DNA: A Direct Quantitative Comparison

In calf thymus DNA treated in vitro with N-methyl-N-nitrosourea (MNU) in phosphate buffer at pH 7.2, O6,7-dimethylguanine was formed as a distinct adduct alongside the canonical lesions 7-methylguanine, O6-methylguanine, and 3-methyladenine. The product ratio of O6,7-dimethylguanine relative to 7-methylguanine was quantified at 0.32% after a single MNU treatment, providing the only published direct comparative formation yield for this compound against its most abundant mono-methylated counterpart [1].

DNA adductomics alkylation damage carcinogen exposure biomarkers MNU mutagenesis

Dual O6/N7 Methylation Confers Combined Mutagenic Potential: Bridging Direct Miscoding and Abasic Site-Mediated Mutagenesis

O6-methylguanine is a directly miscoding lesion: in vivo site-specific mutagenesis assays in phi X174 replicative form DNA demonstrated a mutagenic frequency of 75%, exclusively yielding G→A transitions via thymine misincorporation [1]. In equivalent M13mp8-based assays, O6-MeG produced up to 20% mutation frequency when cellular MGMT was depleted [2]. In vitro polymerase assays further established that approximately one O6-MeG in three miscodes when dNTP pools are equimolar [3]. In contrast, 7-methylguanine is essentially non-miscoding: recent crystal structure and polymerase studies demonstrate a mutation frequency below 0.5%, as N7-methylation does not significantly alter Watson-Crick base-pairing geometry [4]. O(6),7-dimethylguanine bears both modifications simultaneously. While no direct site-specific mutagenesis data exist for this compound, the presence of the O6-methyl group predicts retention of direct miscoding capacity at a level informed by O6-MeG data (75% in unrepaired contexts), while the N7-methyl group introduces an additional depurination liability. 7-methylguanine depurinates with a half-life of 4.1 min under denaturing conditions and approximately 22 h in cellular DNA [5], generating abasic sites that are themselves promutagenic. This dual mechanism—direct miscoding from the O6 position combined with abasic site formation from N7 depurination—is a unique feature not shared by any mono-methylated guanine adduct.

mutagenesis DNA replication fidelity G→A transitions abasic site mutagenesis

Differential Repair Fate: The O6-Position Engages MGMT While the N7-Position Is Subject to Chemical Depurination

The two methyl groups on O(6),7-dimethylguanine engage fundamentally different DNA damage elimination pathways. The O6-methyl group is a substrate for the suicide repair protein O6-alkylguanine-DNA alkyltransferase (MGMT/AGT), which transfers the alkyl group to an active-site cysteine residue in a stoichiometric, irreversible reaction [1]. In vitro, MGMT repairs O6-methylguanine with a half-life of approximately 47 min under standardized conditions with rat liver AGT [2]. The N7-methyl group, by contrast, is not recognized by MGMT and is instead lost via spontaneous depurination. In DNA boiled at neutral pH, 7-methylguanine depurinates with a half-life of 4.1 min—approximately 60-fold faster than unmodified guanine or adenine [3]. In cellular contexts, the in vivo elimination half-life of 7-MeG in white blood cell DNA is 40–96 h, compared to 25–27 h for O6-MeG which is actively repaired by MGMT [4]. O(6),7-dimethylguanine thus presents a bifurcated repair profile: the O6-methyl group is susceptible to active enzymatic repair, while the N7-methyl group is subject to spontaneous hydrolytic loss. This dual-fate property means that the compound cannot be substituted by O6-MeG (which lacks the depurination liability) or 7-MeG (which is not an MGMT substrate) in studies measuring repair kinetics, persistence, or MGMT substrate specificity.

DNA repair MGMT/AGT substrate specificity depurination kinetics alkyltransferase

Chromatographic Differentiation: O6-Substituted Guanines Exhibit Distinct Polarity and Retention Behavior Versus N7- or N2-Substituted Isomers

A systematic study of thirteen alkylated guanines across normal-phase (silica gel, amino) and reversed-phase (ODS, phenyl) HPLC columns established that O6-substituted guanine derivatives consistently possess the lowest polarity within each set of positional isomers [1]. In reversed-phase chromatography, larger alkyl substituents at the same ring position produced greater retention, and the position of substitution was the dominant determinant of elution order. A phenyl column provided the best resolution for methylated guanines specifically [1]. O(6),7-dimethylguanine, carrying both an O6-methoxy group (O6-methyl in the nucleobase nomenclature) and an N7-methyl group, is predicted to exhibit chromatographic behavior intermediate between O6-mono-alkylated and N7-mono-alkylated guanines but distinct from both. Validation data from DMS-treated salmon testes DNA demonstrate that N7-methylguanine, N3-methyladenine, and O6-methylguanine can be simultaneously quantified by RP-HPLC with UV detection, achieving limits of detection of 0.1 ng/mL for N3-methyladenine and 0.2 ng/mL for both N7-methylguanine and O6-methylguanine, with relative proportions of 61.53%, 38.19%, and 0.29% respectively [2]. O(6),7-dimethylguanine, with its dual methylation, occupies a unique retention window that can serve as an additional calibration point or internal standard in such multiplexed adduct analyses.

HPLC method development alkylguanine separation retention behavior analytical chemistry

O(6),7-Dimethylguanine as a Minor but Specific Biomarker of MNU-Type Carcinogen Exposure: Quantitative Distinction from the Dominant 7-Methylguanine Adduct

The formation of O6,7-dimethylguanine is specifically associated with SN1-type methylating agents such as MNU, which exhibit a higher O6/N7 alkylation ratio than SN2-type agents like dimethyl sulfate (DMS) [1]. Under standardized MNU treatment of calf thymus DNA, O6,7-dimethylguanine was unambiguously identified as a reaction product alongside the well-known adducts, with a product ratio of 0.32% relative to 7-methylguanine [2]. In contrast, DMS treatment of salmon testes DNA produced O6-methylguanine at only 0.29% of total methyl adducts, with N7-methylguanine at 61.53% and N3-methyladenine at 38.19% [3]; O6,7-dimethylguanine was not reported among DMS-induced products, consistent with the expectation that SN2 agents produce negligible levels of doubly-methylated guanine. This agent-specific formation profile means that detection of O6,7-dimethylguanine in DNA hydrolysates can serve as a discriminating marker for exposure to SN1-type methylating carcinogens, distinguishing MNU-like damage from DMS-like damage in a way that mono-methylated adducts cannot. The in vivo relevance is underscored by data from cancer patients treated with the methylating drug dacarbazine (DTIC), where N7-MeG levels were at least 20-fold higher than O6-MeG levels in white blood cell DNA, yet the persistent, biologically significant lesions were the O6-adducts [4].

carcinogen exposure assessment DNA adduct biomarker MNU alkylation signature

High-Impact Application Scenarios for O(6),7-Dimethylguanine Based on Quantitative Differentiation Evidence


Calibration and Validation of LC-MS/MS Methods for Multiplexed DNA Adduct Quantification

O(6),7-dimethylguanine serves as an essential additional calibration standard in LC-MS/MS panels targeting alkylated guanine adducts. Its unique dual methylation produces a distinct retention time and mass transition (precursor m/z 180.1 [M+H]⁺) that is separable from O6-MeG and 7-MeG, as predicted by the systematic chromatographic behavior of O6- versus N7-alkylguanines established by Xue and Carlson [1]. Inclusion of this standard in calibration curves enables laboratories to verify chromatographic resolution between mono- and di-methylated guanine species, reducing the risk of misannotation when analyzing DNA from MNU- or temozolomide-treated samples.

Dissecting the Interplay Between MGMT-Mediated Repair and Spontaneous Depurination at a Single Defined Lesion

Because O(6),7-dimethylguanine simultaneously presents an MGMT-susceptible O6-methyl group and a depurination-prone N7-methyl group, it is uniquely suited for experiments designed to test whether prior N7-depurination alters the kinetics or efficiency of MGMT-mediated O6-demethylation at the same nucleobase. The known in vitro half-life of O6-MeG repair by AGT (47 min [2]) and the depurination half-life of 7-MeG (4.1 min at elevated temperature [3]) provide quantitative benchmarks against which dual-adduct repair kinetics can be compared. This application directly addresses the question of repair pathway competition or cooperativity that cannot be studied using O6-MeG or 7-MeG alone.

Agent-Specific Exposure Biomarker for SN1-Type Methylating Carcinogens in Environmental and Occupational Biomonitoring

The formation of O6,7-dimethylguanine is specifically documented for the SN1 methylating agent MNU [1] and is not reported among the adduct spectrum of the SN2 agent DMS [4], making this compound a candidate discriminatory biomarker for SN1-type alkylation exposure. In biomonitoring studies where DNA hydrolysates from exposed populations are screened, the presence of O6,7-dimethylguanine at the characteristic 0.32% ratio relative to 7-MeG (established by Kohda et al. [1]) can support source attribution and complement the more abundant but less specific 7-MeG and O6-MeG measurements.

Structure-Activity Relationship Studies of Alkylguanine-DNA Alkyltransferase Substrate Tolerance

The human MGMT protein repairs O6-alkylguanine lesions with established dependence on the size and chemical nature of the O6-substituent, yet the effect of simultaneous N7-substitution on MGMT catalytic efficiency remains unexplored. O(6),7-dimethylguanine, when incorporated into oligonucleotide substrates, enables direct kinetic comparison against O6-MeG-containing oligonucleotides to determine whether the N7-methyl group imposes steric hindrance or electronic effects that alter MGMT's demethylation rate. This application extends the foundational substrate specificity work by Dolan et al. [2] and Kohda et al. [5], and is directly relevant to understanding resistance mechanisms to methylating chemotherapeutics such as temozolomide and dacarbazine.

Quote Request

Request a Quote for O(6),7-Dimethylguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.